molecular formula C11H12ClFO2 B13312358 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B13312358
M. Wt: 230.66 g/mol
InChI Key: MMHNFTOWJXHPKM-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid typically involves the introduction of the chloro and fluoro groups onto the phenyl ring, followed by the formation of the butanoic acid moiety. One common method involves the use of halogenation reactions to introduce the chloro and fluoro groups. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenylacetic acid
  • 2-Chloro-5-fluorophenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid

Uniqueness

2-(2-Chloro-5-fluorophenyl)-3-methylbutanoic acid is unique due to the presence of both chloro and fluoro groups on the phenyl ring, along with the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-5-7(13)3-4-9(8)12/h3-6,10H,1-2H3,(H,14,15)

InChI Key

MMHNFTOWJXHPKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)F)Cl)C(=O)O

Origin of Product

United States

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